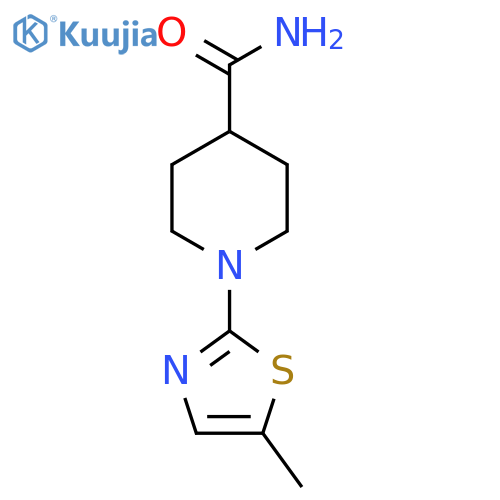

Cas no 2549050-10-2 (1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide)

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(5-Methyl-2-thiazolyl)-4-piperidinecarboxamide

- 2549050-10-2

- AKOS040724745

- F6754-7030

- 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

- 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

-

- インチ: 1S/C10H15N3OS/c1-7-6-12-10(15-7)13-4-2-8(3-5-13)9(11)14/h6,8H,2-5H2,1H3,(H2,11,14)

- InChIKey: KMPDBHFEOSKPCH-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CN=C1N1CCC(C(N)=O)CC1

計算された属性

- せいみつぶんしりょう: 225.09358328g/mol

- どういたいしつりょう: 225.09358328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.258±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 449.1±55.0 °C(Predicted)

- 酸性度係数(pKa): 16.30±0.20(Predicted)

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6754-7030-20μmol |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 20μmol |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7030-1mg |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 1mg |

$81.0 | 2023-09-07 | ||

| Life Chemicals | F6754-7030-5mg |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 5mg |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7030-15mg |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 15mg |

$133.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7030-20mg |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 20mg |

$148.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7030-50mg |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 50mg |

$240.0 | 2023-09-07 | ||

| Life Chemicals | F6754-7030-75mg |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 75mg |

$312.0 | 2023-09-07 | ||

| Life Chemicals | F6754-7030-10mg |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 10mg |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7030-2mg |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 2mg |

$88.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7030-40mg |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

2549050-10-2 | 40mg |

$210.0 | 2023-09-07 |

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 関連文献

-

1. Book reviews

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamideに関する追加情報

1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide: A Comprehensive Overview

The compound 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, identified by the CAS number 2549050-10-2, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a piperidine ring with a thiazole moiety and a carboxamide group. The integration of these functional groups imparts distinctive chemical and biological properties, making it a subject of interest in contemporary research.

The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves a series of intricate organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, ensuring higher yields and better purity. The use of microwave-assisted synthesis and catalytic methods has significantly streamlined the production of this compound, making it more accessible for large-scale applications. These developments are particularly relevant in the context of drug discovery and material science.

One of the most notable features of this compound is its versatility in biological systems. Studies have demonstrated that 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide exhibits potent bioactivity across various assays. For instance, it has shown promising results in anti-inflammatory and antioxidant assays, suggesting its potential as a therapeutic agent. Furthermore, recent research has highlighted its ability to modulate key cellular pathways, such as the NF-kB pathway, which is implicated in numerous inflammatory diseases.

In addition to its biological applications, this compound has also found utility in materials science. Its unique structural properties make it an ideal candidate for the development of advanced materials with tailored functionalities. For example, researchers have explored its use in the creation of stimuli-responsive polymers and self-healing materials. These applications underscore the compound's potential to contribute to the development of next-generation materials with enhanced performance characteristics.

The latest studies on 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide have focused on its pharmacokinetic properties. Preclinical trials have revealed that this compound demonstrates favorable absorption and distribution profiles, making it a promising candidate for oral drug delivery systems. Moreover, its metabolic stability has been evaluated using state-of-the-art analytical techniques, providing valuable insights into its suitability for long-term therapeutic use.

Beyond its direct applications, this compound serves as a valuable tool in fundamental research. Its structure provides an excellent platform for studying molecular interactions and reaction mechanisms. Researchers have utilized it to investigate various chemical transformations, including nucleophilic substitutions and cycloaddition reactions. These studies have not only enhanced our understanding of organic chemistry but also paved the way for the development of novel synthetic methodologies.

In conclusion, 1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, with its unique chemical structure and diverse functional groups, represents a versatile molecule with immense potential across multiple disciplines. From drug discovery to materials science, this compound continues to be a focal point for cutting-edge research. As advancements in synthetic chemistry and biochemistry unfold, we can expect even more innovative applications for this remarkable molecule.

2549050-10-2 (1-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide) 関連製品

- 1805492-09-4(2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

- 2231675-49-1((4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine)

- 1443288-74-1(Methyl 3-(difluoromethyl)isonicotinate)

- 1805350-86-0(4-Bromo-2-(difluoromethyl)-5-iodo-3-nitropyridine)

- 1820650-23-4(3-(Trifluoromethyl)quinolin-4-amine)

- 1806749-24-5(3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile)

- 859298-22-9(4-methylpiperazine-1-carboxamide;hydrochloride)

- 97105-01-6(POLY(GLU, ALA, TYR) SODIUM SALT)

- 1807244-12-7(Methyl 2-cyano-4-ethyl-6-nitrophenylacetate)

- 2228764-79-0(3-4-(dimethylcarbamoyl)phenyl-2-oxopropanoic acid)